molecular formula C16H12N2O2 B14804110 3-(4-Acetylanilino)indol-2-one CAS No. 70452-74-3

3-(4-Acetylanilino)indol-2-one

Cat. No.: B14804110
CAS No.: 70452-74-3
M. Wt: 264.28 g/mol
InChI Key: FCWMWSGRELKPLH-UHFFFAOYSA-N
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Description

3-(4-Acetylanilino)indol-2-one is a substituted indole derivative characterized by an acetylated aniline group at the C3 position of the indol-2-one scaffold.

Properties

CAS No.

70452-74-3

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-(4-acetylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C16H12N2O2/c1-10(19)11-6-8-12(9-7-11)17-15-13-4-2-3-5-14(13)18-16(15)20/h2-9H,1H3,(H,17,18,20)

InChI Key

FCWMWSGRELKPLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O

solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylanilino)indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone under acidic conditions. For 3-(4-Acetylanilino)indol-2-one, the specific reactants would be 4-acetylphenylhydrazine and an appropriate ketone. The reaction is usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative .

Industrial Production Methods

While specific industrial production methods for 3-(4-Acetylanilino)indol-2-one are not extensively documented, the general principles of large-scale Fischer indole synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylanilino)indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(4-Acetylanilino)indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Acetylanilino)indol-2-one exerts its effects is primarily through interactions with biological targets. Indole derivatives are known to bind to various receptors and enzymes, influencing cellular processes. For instance, they can act as inhibitors or activators of specific pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of indol-2-one derivatives are heavily influenced by substituents at the C3 position. Key analogs include:

Compound Name Substituent at C3 Key Features Biological Activity (If Reported) Reference
3-(4-Acetylanilino)indol-2-one 4-Acetylanilino Electron-withdrawing acetyl group; potential for hydrogen bonding Not explicitly reported (inferred) -
3-[(4-Hydroxyphenyl)imino]indolin-2-one 4-Hydroxyphenylimino Electron-donating hydroxyl group; enhances solubility Potential antioxidant activity
3-(4-Chlorophenyl)acryloyl derivative 4-Chlorophenylacryloyl Electron-withdrawing Cl; increases lipophilicity Cholinesterase inhibition (in vitro)
3-(Trifluoromethylphenyl)imino analog 4-Trifluoromethylphenylimino Strong electron-withdrawing CF₃ group; improves metabolic stability Kinase inhibition (e.g., TLK2)
3-(Imidazolylmethylene)indol-2-one Imidazolylmethylene Heterocyclic substituent; enhances metal-binding capacity Anticancer activity (as intermediates)

Key Observations :

  • Electron-withdrawing groups (e.g., acetyl, CF₃) improve stability and target binding in enzyme inhibition .
  • Hydroxyl groups enhance water solubility but may reduce membrane permeability .
  • Heterocyclic substituents (e.g., imidazole) enable metal coordination, relevant in catalysis or antibacterial applications .

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